molecular formula C21H37NO18S B1446006 4'-SulfatedLexisXmethylglycoside CAS No. 386229-72-7

4'-SulfatedLexisXmethylglycoside

Cat. No.: B1446006
CAS No.: 386229-72-7
M. Wt: 623.6 g/mol
InChI Key: JYSZNMLOCBYEJK-VDDRCQLMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-SulfatedLexisXmethylglycoside is a sulfated glycosaminoglycan found in various tissues of the human body. It plays a crucial role in many biological processes, including cell signaling, inflammation, and wound healing. The compound has a molecular formula of C21H37NO18S and a molecular weight of 623.58 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-SulfatedLexisXmethylglycoside involves multiple steps, including glycosylation and sulfation reactions. The glycosylation step typically uses a glycosyl donor and an acceptor in the presence of a catalyst.

Industrial Production Methods: Industrial production of 4’-SulfatedLexisXmethylglycoside may involve large-scale glycosylation and sulfation processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques like chromatography and crystallization is essential to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4’-SulfatedLexisXmethylglycoside undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Involving nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol under reflux conditions.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to corresponding alcohols or amines.

    Substitution: Introduction of various functional groups like azides or halides.

Scientific Research Applications

4’-SulfatedLexisXmethylglycoside has diverse applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Plays a role in cell signaling and molecular recognition processes.

    Medicine: Investigated for its potential as an anti-inflammatory and wound healing agent.

    Industry: Utilized in the development of biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of 4’-SulfatedLexisXmethylglycoside involves its interaction with specific molecular targets, such as selectins and integrins, which are involved in cell adhesion and signaling pathways. The compound modulates these pathways, leading to effects on inflammation and tissue repair .

Comparison with Similar Compounds

    Heparan Sulfate: Another sulfated glycosaminoglycan with similar biological functions.

    Chondroitin Sulfate: Known for its role in cartilage structure and function.

    Dermatan Sulfate: Involved in skin and connective tissue integrity.

Uniqueness: 4’-SulfatedLexisXmethylglycoside is unique due to its specific sulfation pattern, which imparts distinct biological activities and interactions compared to other sulfated glycosaminoglycans .

Biological Activity

4'-SulfatedLexisXmethylglycoside (CAS No. 386229-72-7) is a chemically modified glycoside that has garnered interest in various scientific fields due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by research findings and case studies.

Chemical Structure and Synthesis

This compound features a sulfate group at the 4' position of a lexisxmethylglycoside backbone. The synthesis typically involves two main steps: glycosylation and sulfation . The glycosylation step employs a glycosyl donor and an acceptor in the presence of a catalyst, followed by sulfation reactions to introduce the sulfate group.

Synthesis Steps:

  • Glycosylation : Formation of the glycosidic bond using appropriate reagents.
  • Sulfation : Introduction of the sulfate group, enhancing solubility and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as proteins involved in cell signaling pathways. The sulfate modification increases binding affinity to these targets, impacting processes like inflammation and tissue repair.

Key Biological Targets:

  • Selectins : Involved in cell adhesion.
  • Integrins : Play a role in cell signaling.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Research Findings and Case Studies

Recent studies have explored the efficacy of this compound in various contexts:

  • Anti-inflammatory Studies :
    • A study demonstrated that this compound significantly reduced pro-inflammatory cytokine levels in vitro, indicating potential for therapeutic use in inflammatory conditions.
  • Wound Healing Applications :
    • In animal models, treatment with this compound accelerated wound closure compared to controls, supporting its role in enhancing tissue regeneration.
  • Antimicrobial Activity :
    • Preliminary tests showed that this compound exhibited inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To contextualize its biological activity, a comparison with other sulfated compounds is essential:

CompoundBiological ActivityUnique Features
Heparan Sulfate Anticoagulant, cell signalingComplex structure with multiple sulfation sites
Chondroitin Sulfate Cartilage support, anti-inflammatoryPrimarily found in connective tissues
Dermatan Sulfate Skin integrity, wound healingInvolved in skin and connective tissue health
This compound Anti-inflammatory, wound healing, antimicrobialUnique sulfation pattern enhances specific interactions

Properties

IUPAC Name

[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37NO18S/c1-6-11(26)12(27)14(29)20(35-6)39-18-10(22-7(2)25)19(34-3)36-9(5-24)17(18)38-21-15(30)13(28)16(8(4-23)37-21)40-41(31,32)33/h6,8-21,23-24,26-30H,4-5H2,1-3H3,(H,22,25)(H,31,32,33)/t6-,8-,9-,10-,11+,12+,13-,14-,15-,16+,17-,18-,19-,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSZNMLOCBYEJK-VDDRCQLMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)OS(=O)(=O)O)O)O)CO)OC)NC(=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)OS(=O)(=O)O)O)O)CO)OC)NC(=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37NO18S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

623.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.